molecular formula C13H15NO2 B2481361 spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one CAS No. 2241142-05-0

spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one

Cat. No. B2481361
CAS RN: 2241142-05-0
M. Wt: 217.268
InChI Key: ZUNXZPHFHFSONM-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two or more rings that meet at one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral, reflecting the coiled structure of these compounds . The specific compound you mentioned seems to be a complex spiro compound with a pyrano[2,3-b]pyridine and cyclohexane ring system .


Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings sharing a single atom . In the case of “spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one”, it would have a pyrano[2,3-b]pyridine ring system and a cyclohexane ring system sharing a single atom .


Chemical Reactions Analysis

The chemical reactions involving spiro compounds and pyrano[2,3-b]pyridine derivatives can be quite diverse, depending on the specific compound and reaction conditions . For example, photochemical synthesis using photoexcited organic dye, Na2 eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere has been used for the synthesis of pyrano[2,3-d]pyrimidine scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and more. These properties are determined by the compound’s molecular structure and the nature of its constituent atoms . Without specific information on “spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one”, it’s difficult to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

Fluorescence Sensor for Hg(II)

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], a similar compound, has been used as a selective fluorescence sensor for Hg(II). The fluorescence emission properties of these compounds make them suitable for this application .

Green Chemistry

The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] derivatives has been performed using green methodologies. This includes the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .

Synthesis of Bioactive Organic Compounds

Spirooxindole derivatives, which include spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], have a distinctive place in organic and medicinal chemistry. They are used in the synthesis of bioactive organic compounds .

Multicomponent Reactions

Multicomponent reactions are influential tools for the rapid production of molecular diversity and complexity. Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] derivatives are synthesized using multicomponent reactions .

Nanoporous Materials

Nanoporous materials like SBA-15 (Santa Barbara Amorphous type material) are used in the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] derivatives. These materials have high surface area and high thermal stability, making them suitable for this application .

Fluorescent Chemosensors

Fluorescent chemosensors have constantly displayed their power in different fields include biological probes and environmental sensors. Amino-containing chemical compounds such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] can be used as selective fluorescence chemosensors .

Mechanism of Action

Target of Action

The primary target of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one is the cannabinoid 2 receptor (CB2R) . The CB2R is a promising therapeutic target for pulmonary fibrosis (PF) and other fibrotic diseases .

Mode of Action

Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one binds to the CB2R with high affinity . This binding triggers a series of biochemical reactions that lead to the inhibition of the inflammatory response and the upregulation of CB2R expression in alveolar epithelial cells .

Biochemical Pathways

The compound affects the Nrf2-Smad7 pathway . This pathway is involved in the regulation of oxidative stress and inflammation, which are key factors in the development of pulmonary fibrosis . By modulating this pathway, the compound can inhibit lung alveolar epithelial-to-mesenchymal transition (EMT), a key process in the development of fibrosis .

Pharmacokinetics

The compound’s high affinity for the cb2r suggests that it may have good bioavailability

Result of Action

The compound’s action results in significant amelioration of lung injury, inflammation, and fibrosis in a rat model of PF induced by bleomycin . It inhibits the inflammatory response, at least partially, through modulating macrophages polarization . It also inhibits lung alveolar EMT, a key process in the development of fibrosis .

Action Environment

The action of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one can be influenced by various environmental factors. For instance, the presence of light can accelerate the reaction . Additionally, the compound’s action may be influenced by the presence of other chemical compounds in the environment

properties

IUPAC Name

spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-11-9-13(6-2-1-3-7-13)16-12-10(11)5-4-8-14-12/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNXZPHFHFSONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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